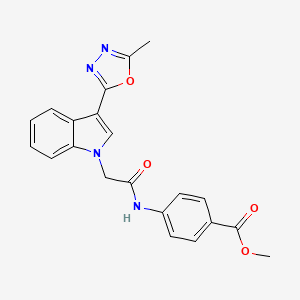

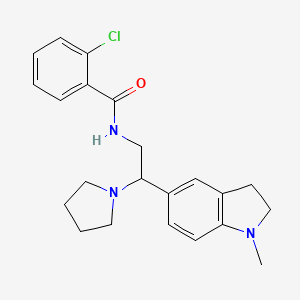

![molecular formula C16H24N2O2 B2497536 2-Oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone CAS No. 1423787-19-2](/img/structure/B2497536.png)

2-Oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2-oxa-7-azaspiro[4.4]nonane derivatives, closely related to the target compound, involves innovative methodologies. For example, a one-pot synthesis approach has been developed utilizing Mn(III)-based oxidation, highlighting a method that preserves the pyrrolidinedione ring while forming the spirocyclic scaffold in good yields (Thanh‐Truc Huynh et al., 2017). Similarly, novel synthesis routes have been explored to create spirocyclic oxetanes and benzimidazoles, expanding the versatility of spiro compounds (M. Gurry et al., 2015).

Molecular Structure Analysis

The molecular structure of spiroheterocyclic compounds, including 2-oxa-7-azaspiro[4.4]nonanes, features a unique arrangement that allows for diverse chemical reactivity and interactions. The X-ray crystallography of related compounds offers insights into their three-dimensional configurations, aiding in understanding their structural properties and potential reactivity patterns (A. Chiaroni et al., 2000).

Chemical Reactions and Properties

Spiro compounds, including 2-oxa-7-azaspiro[4.4]nonanes, participate in a variety of chemical reactions, reflecting their chemical properties. For instance, acid-catalyzed hydrolysis and acylation reactions have been studied, showcasing the compounds' reactivity towards forming new structures with potential biological activity (M. Y. Belikov et al., 2013).

科学的研究の応用

Synthesis and Chemical Transformations

- Spirocyclic Compounds Synthesis : A study detailed the synthesis of 2-oxa-7-azaspiro[3.5]nonane through the conversion of spirocyclic oxetanes to o-cycloalkylaminoacetanilides, followed by oxidative cyclizations, showcasing a method to access complex spirocyclic structures including benzimidazole derivatives (Gurry, McArdle, & Aldabbagh, 2015).

- Microsomal Epoxide Hydrolase-Catalyzed Hydration : Research on a spiro oxetane-containing compound highlighted the role of microsomal epoxide hydrolase in the biotransformation of the oxetane moiety, revealing insights into drug metabolism and the physiological handling of such structures (Li et al., 2016).

Biological Activities and Mechanisms

- HIV Entry Inhibition : An investigation into the CCR5 receptor-based mechanism of action of 873140, a potent allosteric noncompetitive HIV entry inhibitor, provides a foundation for the development of novel therapeutic agents targeting viral entry (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).

- Antimicrobial Agents Synthesis : The creation of new spiroheterocyclic pyrylium salts and their evaluation as antimicrobial agents exemplifies the application of spirocyclic compounds in combating microbial infections (Al-Ahmadi & El-zohry, 1995).

Synthetic Strategies and Chemical Properties

- One-Pot Synthesis of Spirodiones : The one-pot synthesis method for 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation showcases an efficient approach to constructing spirocyclic frameworks, highlighting the versatility and reactivity of such compounds (Huynh, Nguyen, & Nishino, 2017).

特性

IUPAC Name |

2-oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-2-7-17-8-3-14(4-9-17)15(19)18-10-5-16(12-18)6-11-20-13-16/h1,14H,3-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAAQREUJNUXTTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCC(CC1)C(=O)N2CCC3(C2)CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

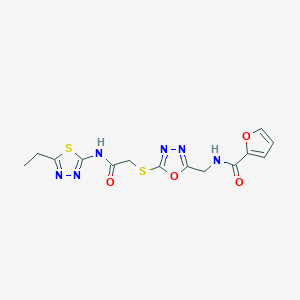

![5-Cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2497453.png)

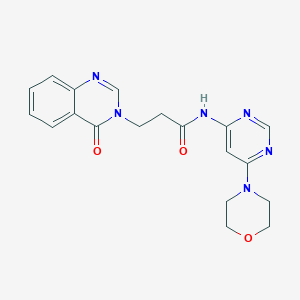

![N-isopentyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2497456.png)

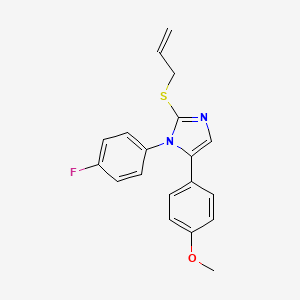

![N-((1H-benzo[d]imidazol-5-yl)methyl)-2-benzoylbenzamide](/img/structure/B2497460.png)

![(Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2497462.png)

![(Z)-2-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2497463.png)

![2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497466.png)

![4-[(1-benzyl-2,4-dioxothieno[3,2-d]pyrimidin-3-yl)methyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B2497468.png)

![N-(1-cyanocyclohexyl)-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide](/img/structure/B2497473.png)